

Application of 3,4-Disubstituted Aniline Derivatives in Agrochemical Intermediate Synthesis

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Compound of Interest

Compound Name: 5-Amino-3,4-dimethylisoxazole

Cat. No.: B017700

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Introduction: The accurate identification of chemical intermediates is paramount in the synthesis of effective and safe agrochemicals. The abbreviation "3,4-DMAI" is not a standard chemical identifier and can be interpreted as either 3,4-Dimethylaniline or 3,4-Dimethoxyaniline, both of which are viable precursors in the agrochemical industry. This document provides detailed application notes and protocols for the use of both 3,4-Dimethylaniline and 3,4-Dimethoxyaniline in the synthesis of agrochemical intermediates, addressing the ambiguity of the term "3,4-DMAI".

Section 1: 3,4-Dimethylaniline in the Synthesis of the Herbicide Pendimethalin

3,4-Dimethylaniline, also known as 3,4-xylidine, is a key raw material in the production of pendimethalin, a widely used dinitroaniline herbicide.^[1] Pendimethalin is a selective pre-emergent herbicide effective against annual grasses and certain broadleaf weeds in a variety of crops. The synthesis involves a multi-step process starting from 3,4-dimethylaniline.

Application Notes:

The synthesis of pendimethalin from 3,4-dimethylaniline is a robust and industrially significant process. The overall pathway involves the N-alkylation of 3,4-dimethylaniline to form N-(1-ethylpropyl)-3,4-dimethylaniline, followed by a dinitration step. The purity of the final product is crucial for its herbicidal efficacy and to minimize the presence of potentially harmful impurities.

Key Advantages of using 3,4-Dimethylaniline:

- Readily Available: 3,4-Dimethylaniline is a commercially available chemical intermediate.
- High Conversion Rates: The synthetic route to pendimethalin from 3,4-dimethylaniline is characterized by high yields.[2]
- Established Process: The manufacturing process is well-established and documented in patent literature.

Quantitative Data Summary:

Intermediate/Product	Molecular Formula	Molecular Weight (g/mol)	Typical Yield (%)	Typical Purity (%)	Melting Point (°C)	Reference
3,4-Dimethylaniline	C ₈ H ₁₁ N	121.18	-	>98	49-51	[3]
N-(1-ethylpropyl)-3,4-dimethylaniline	C ₁₃ H ₂₁ N	191.31	92-97.2	>96	-	[2][4]
Pendimethalin	C ₁₃ H ₁₉ N ₃ O ₄	281.31	74-91	>95	54-58	[5][6]

Experimental Protocols:

Protocol 1: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline

This procedure describes the reductive amination of 3,4-dimethylaniline with 3-pentanone.

- Reaction Setup: In a high-pressure autoclave, charge 3,4-dimethylaniline, 3-pentanone (diethyl ketone), a suitable catalyst (e.g., Pt/C or Pd/ γ -Al₂O₃), and a sulfonic acid catalyst (e.g., 2-naphthalenesulfonic acid).[4] The molar ratio of 3,4-dimethylaniline to 3-pentanone is typically 1:1.6.[7]

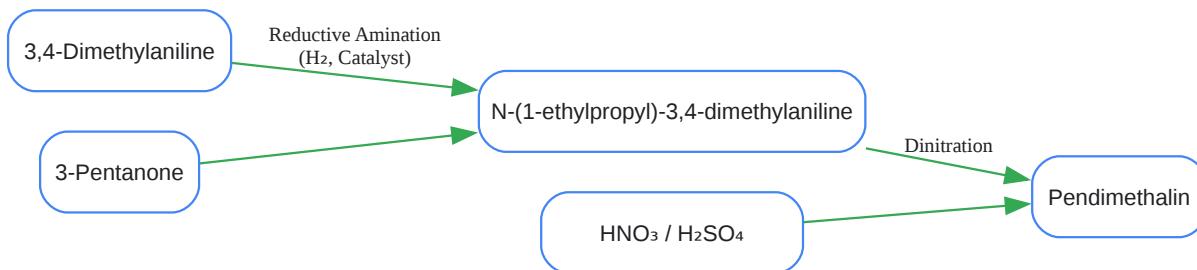
- Hydrogenation: Pressurize the autoclave with hydrogen to 1.3 MPa.[\[4\]](#) Heat the reaction mixture to 120°C with constant stirring.[\[4\]](#) Maintain these conditions for approximately 3.5 hours, or until hydrogen uptake ceases.[\[4\]](#)
- Work-up: After cooling the reactor, filter off the catalyst. Separate the aqueous layer from the organic layer.
- Purification: Distill the organic layer under reduced pressure to remove excess 3-pentanone and collect the fraction boiling at 138-140°C (at 13.02-13.28 kPa) to obtain N-(1-ethylpropyl)-3,4-dimethylaniline.[\[4\]](#)

Protocol 2: Synthesis of Pendimethalin by Dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline

This protocol outlines the dinitration of the intermediate synthesized in Protocol 1.

- Reaction Setup: Dissolve N-(1-ethylpropyl)-3,4-dimethylaniline in a suitable solvent such as 1,1,2,2-tetrachloroethane.[\[2\]](#)
- Nitration: Cool the solution and slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature between -5°C and 0°C.
- Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
- Work-up: Carefully quench the reaction mixture by pouring it onto ice. Separate the organic layer, wash it with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
- Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like methanol to yield orange-yellow crystals of pendimethalin.[\[8\]](#)

Diagrams:



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Caption: Synthetic pathway of Pendimethalin from 3,4-Dimethylaniline.

Caption: Experimental workflow for the synthesis of Pendimethalin.

Section 2: 3,4-Dimethoxyaniline in Agrochemical Intermediate Synthesis

3,4-Dimethoxyaniline is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.^[9] While specific, large-scale agrochemical applications are less documented in publicly available literature compared to 3,4-dimethylaniline, its chemical structure lends itself to the synthesis of various heterocyclic compounds that can exhibit biological activity. One potential application is in the synthesis of fungicidal and insecticidal compounds.

Application Notes:

The presence of the two methoxy groups on the aniline ring of 3,4-dimethoxyaniline influences its reactivity and can be a key structural feature in the final agrochemical product. These groups can enhance binding to biological targets and affect the compound's solubility and metabolic stability.

Potential Applications in Agrochemical Synthesis:

- **Fungicides:** The 3,4-dimethoxyphenyl moiety is found in some natural and synthetic compounds with antifungal activity.

- Insecticides: Derivatives of 3,4-dimethoxyaniline can be used to synthesize novel insecticides. For instance, it can serve as a building block for meta-diamide insecticides.[10]
- Herbicides: While less common, the structural motif could be incorporated into novel herbicidal molecules.

Quantitative Data Summary:

Detailed quantitative data for specific agrochemical synthesis from 3,4-dimethoxyaniline is not readily available in the public domain. However, a general synthesis of 3,4-dimethoxyaniline itself is reported with high yield and purity.

Compound	Molecular Formula	Molecular Weight (g/mol)	Reported Yield (%)	Reported Purity (%)	Melting Point (°C)	Reference
3,4-Dimethoxyaniline	C ₈ H ₁₁ NO ₂	153.18	90	98	85-89	[11]

Experimental Protocols:

Protocol 3: General Synthesis of 3,4-Dimethoxyaniline

This protocol describes the synthesis of 3,4-dimethoxyaniline from 3,4-dimethoxybenzene.[11]

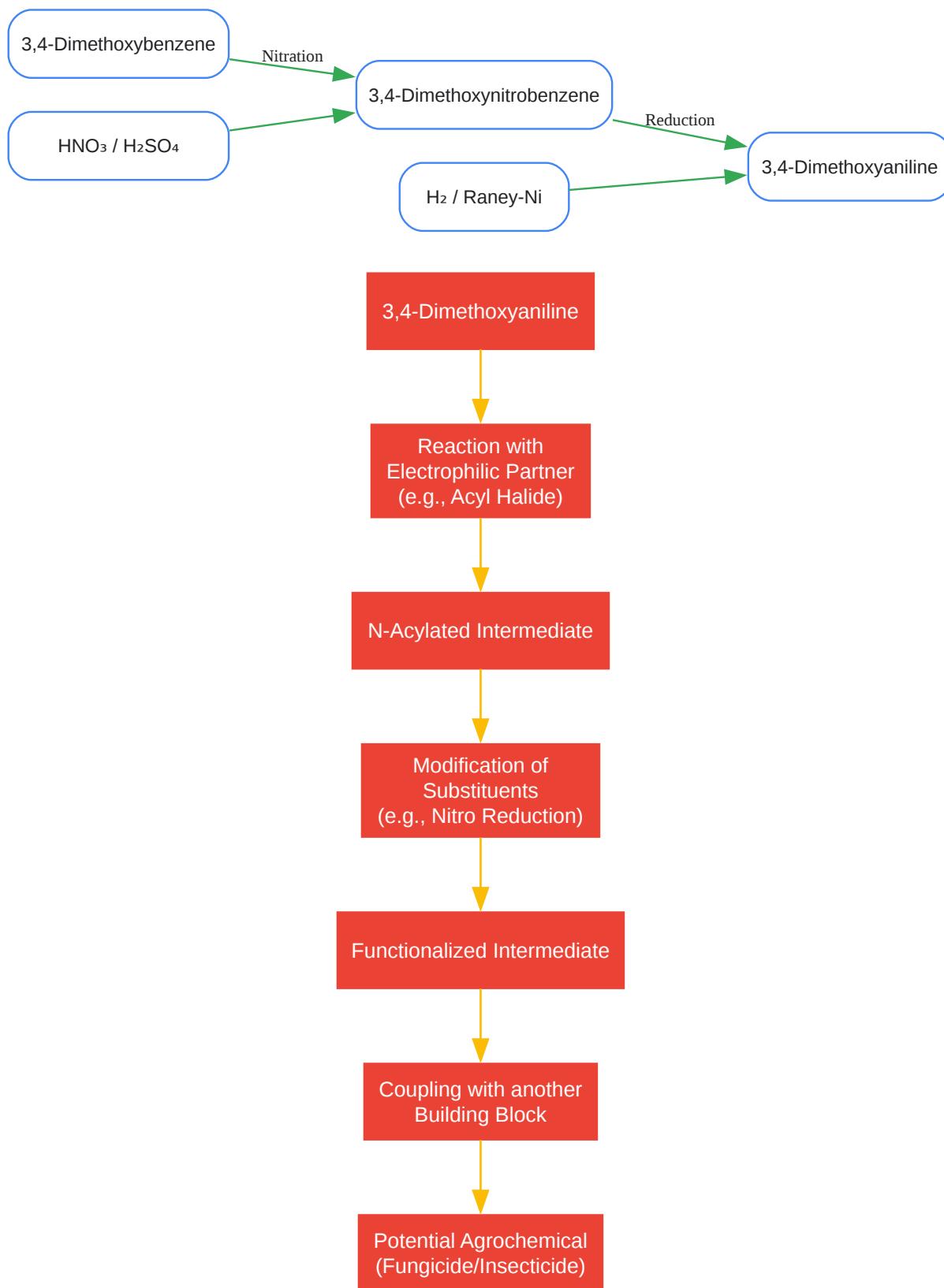
- Nitration: Nitrate 3,4-dimethoxybenzene with a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C. The resulting 3,4-dimethoxynitrobenzene is obtained by filtration.
- Reduction: Dissolve the 3,4-dimethoxynitrobenzene in ethanol. The reduction is carried out in an autoclave using Raney-Ni as a catalyst under a hydrogen pressure of 1.6 MPa and a temperature of 100°C to yield 3,4-dimethoxyaniline.

Protocol 4: Exemplary Synthesis of a meta-Diamide Insecticide Intermediate

This protocol provides a conceptual pathway for the synthesis of a potential insecticide intermediate using 3,4-dimethoxyaniline.

- Acylation: React 3,4-dimethoxyaniline with a suitable acid chloride (e.g., 2-fluoro-3-nitrobenzoyl chloride) in the presence of a base (e.g., pyridine or DIPEA) and a catalyst like DMAP in a suitable solvent.[12]
- Reduction of the Nitro Group: The nitro group of the resulting amide is then reduced to an amino group using a reducing agent such as stannous chloride in the presence of hydrochloric acid.[12]
- Further Functionalization: The newly formed amino group can then be further functionalized, for example, by reductive amination with an aldehyde or ketone to introduce additional diversity.[12]

Diagrams:

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